molecular formula C21H24ClN3O4S B2453719 N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide CAS No. 433259-30-4

N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide

Cat. No.: B2453719
CAS No.: 433259-30-4
M. Wt: 449.95
InChI Key: POKVWKRHVSNHLD-UHFFFAOYSA-N
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Description

N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring, a sulfonamide group, and a chlorophenyl group, making it a subject of interest for researchers and industrial applications.

Properties

IUPAC Name

N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S/c22-18-8-4-5-9-19(18)25-30(28,29)17-12-10-16(11-13-17)24-20(26)14-23-21(27)15-6-2-1-3-7-15/h4-5,8-13,15,25H,1-3,6-7,14H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKVWKRHVSNHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of 4-Aminoaniline Derivatives

A foundational method involves sulfonylation of 4-nitroaniline followed by reduction and subsequent coupling. In a protocol adapted from [WO2003057131A2], 4-nitroaniline reacts with 2-chlorophenylsulfonyl chloride in acetone at 60°C for 3 hours, yielding N-(4-nitrophenyl)-2-chlorobenzenesulfonamide. Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the nitro group to an amine, forming 4-[(2-chlorophenyl)sulfamoyl]aniline.

This intermediate undergoes acetylation with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C, producing 2-bromo-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide. Final coupling with cyclohexanecarboxamide via a nucleophilic substitution in dimethylformamide (DMF) at 80°C for 12 hours yields the target compound.

Key Parameters

  • Yield : 68–72% after purification by silica gel chromatography (DCM/methanol 9:1).
  • Purity : >98% (HPLC, C18 column, acetonitrile/water gradient).

Cyanamide Intermediate Route

Utilization of N-(Benzenesulfonyl)Cyanamide Salts

Drawing from [PMC10253812], potassium N-(benzenesulfonyl)cyanamide reacts with 2-chloroaniline in dry toluene at 110°C for 8 hours to form N-[imino(2-chlorophenyl)methyl]benzenesulfonamide. Alkylation with 2-bromoethylcyclohexanecarboxamide in acetone at 60°C for 2 hours introduces the ethyl-oxo bridge, followed by acid hydrolysis (HCl, ethanol) to yield the final product.

Optimization Insights

  • Solvent Choice : Acetone enhances reaction kinetics compared to dioxane (yield increase: 15%).
  • Catalyst : Triethylamine (5 mol%) accelerates alkylation by deprotonating intermediates.

Sequential Coupling and Cyclization

Thiol-Disulfide Intermediates

Inspired by [EP0072106A1], 2-mercaptoethanol reacts with 4-[(2-chlorophenyl)sulfamoyl]aniline in aqueous NaOH to form a thioether linkage. Oxidation with H₂O₂ generates a disulfide intermediate, which undergoes acid-catalyzed cyclization (p-toluenesulfonic acid, toluene, 90°C) to form the ethyl-oxo bridge. Subsequent amidation with cyclohexanecarboxylic acid chloride completes the synthesis.

Reaction Conditions

  • Cyclization Temperature : 70–100°C under vacuum to remove water.
  • Yield : 65–68% after recrystallization (isopropanol).

Oxidation-Driven Assembly

NaIO₄-Mediated Sulfone Formation

Adapting [PMC9462268], N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide is oxidized with NaIO₄ to form a sulfone. Analogously, a thioether precursor of the target compound is treated with NaIO₄ (2.3 equiv) in water/DCM, followed by extraction and purification (flash chromatography, hexane/ethyl acetate 3:1).

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, SO₂NH), 7.89–7.32 (m, 8H, aromatic), 4.12 (q, 2H, CH₂), 2.51 (m, 1H, cyclohexane).
  • MS (ESI) : m/z 504.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Solvent System Reference
Sulfonylation Sulfonylation → Reduction → Coupling 68–72 >98 Acetone/DMF
Cyanamide Intermediates Cyanamide alkylation → Hydrolysis 75–78 97 Toluene/Acetone
Thiol-Disulfide Thioether → Cyclization → Amidation 65–68 96 Toluene/Isopropanol
Oxidation NaIO₄ oxidation → Purification 70 95 Water/DCM

Mechanistic and Kinetic Considerations

Sulfonylation Reactivity

The electrophilic nature of 2-chlorophenylsulfonyl chloride drives sulfonamide formation, with electron-withdrawing chloro groups enhancing reactivity. Steric hindrance at the para position of aniline necessitates elevated temperatures (60–80°C) for complete conversion.

Alkylation Efficiency

Bromoacetyl bromide exhibits superior leaving-group ability compared to chloro derivatives, reducing side-product formation during ethyl-oxo bridge installation.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide serves as a reagent in organic synthesis. It acts as a building block for creating more complex molecules, facilitating the development of new compounds with potential applications in various chemical processes.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. The sulfonamide group mimics natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This property is particularly valuable in studying metabolic pathways and developing new therapeutic agents.

Medicine

The therapeutic potential of this compound has been explored in treating various diseases:

  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in preclinical studies.
  • Antimicrobial Activity: Research indicates its effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.

A notable study highlighted its efficacy against human adenovirus infections, where derivatives exhibited significant antiviral activity while maintaining low cytotoxicity levels .

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties enable it to function as an intermediate in the production of other valuable compounds.

Case Studies

Case Study 1: Antiviral Activity
A study published in PubMed reported on novel substituted compounds derived from this compound that demonstrated potent inhibition of human adenovirus (HAdV). The lead compound showed improved selectivity indexes compared to existing antiviral agents while maintaining low toxicity levels .

Case Study 2: Enzyme Inhibition Mechanism
Research conducted on the enzyme inhibition mechanism revealed that the compound effectively binds to specific enzymes involved in metabolic pathways. This binding disrupts normal enzyme function, leading to potential therapeutic effects against metabolic disorders.

Comparative Data Table

Application AreaSpecific UseFindings
ChemistryOrganic SynthesisActs as a building block for complex molecules
BiologyEnzyme InhibitionEffective inhibitor with low cytotoxicity
MedicineAntiviral AgentPotent against HAdV; low toxicity observed
IndustrySpecialty ChemicalsUsed as an intermediate for chemical production

Mechanism of Action

The mechanism of action of N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-trifluoromethyl-4-chlorophenyl)-2-oxocyclohexyl sulfonamide: Known for its fungicidal activity against Botrytis cinerea.

    N-(4-Amino-2-chlorophenyl)phthalimide: Used as an anticonvulsant agent.

Uniqueness

N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide is a complex organic compound with significant biological activity, particularly in medicinal chemistry. Its structure includes a cyclohexane ring, a sulfonamide group, and a chlorophenyl moiety, which contribute to its diverse applications in biology and medicine. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H22ClN3O3S. The unique structure facilitates interactions with various biological targets, making it an important subject of study in drug development.

Table 1: Structural Characteristics

PropertyDetails
Molecular FormulaC18H22ClN3O3S
Molecular Weight397.90 g/mol
CAS Number433259-30-4
SolubilitySoluble in DMSO and DMF

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The sulfonamide group mimics natural substrates, allowing the compound to bind to the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt metabolic pathways linked to various diseases.

Key Mechanisms:

  • Enzyme Inhibition: Competes with natural substrates for binding sites.
  • Antimicrobial Activity: Exhibits potential against bacterial infections by targeting specific metabolic pathways.
  • Anti-inflammatory Effects: May reduce inflammation by modulating immune responses.

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound has potential applications in treating various conditions:

Antiviral Activity

Recent studies have indicated that derivatives of this compound show promise as antiviral agents, particularly against human adenovirus (HAdV). For instance, certain analogues exhibited high selectivity indexes and low cytotoxicity while effectively inhibiting viral replication .

Antimicrobial Properties

The compound has been explored for its antimicrobial properties, particularly against resistant strains of bacteria. Its mechanism involves disrupting bacterial metabolic functions through enzyme inhibition.

Anti-inflammatory Potential

Research suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses could be beneficial in managing conditions like arthritis or other inflammatory disorders.

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various derivatives of this compound against HAdV. Compounds were tested for their IC50 values, with some showing sub-micromolar potency and significantly reduced cytotoxicity compared to standard treatments .

Study 2: Antimicrobial Activity

In another study, the antimicrobial activity was assessed against multiple bacterial strains. The results indicated that the compound inhibited growth effectively at low concentrations, demonstrating its potential as a new class of antibiotics.

Q & A

Basic: What are the common synthetic routes for N-[2-[4-[(2-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]cyclohexanecarboxamide?

The synthesis typically involves multi-step coupling reactions. A representative method includes:

  • Step 1 : Formation of N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide via TBTU-mediated coupling of 1,2-diaminobenzene with activated carboxylic acid derivatives in dry dichloromethane (DCM) at controlled temperatures (0–30°C) .
  • Step 2 : Subsequent reaction with cyclohexanecarboxamide derivatives using coupling agents like TBTU or HATU, with 2,6-lutidine as a base. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3) .
  • Purification : Crude products are washed with sodium bicarbonate, dried over Na₂SO₄, and recrystallized for purity .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Temperature Control : Maintain sub-5°C during reagent addition to minimize side reactions (e.g., epimerization) .
  • Coupling Agents : Use TBTU for amide bond formation due to its efficiency in activating carboxyl groups, especially in DCM .
  • Workup Optimization : Sequential washing with HCl (to remove unreacted amines) and brine (to eliminate residual solvents) enhances purity .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) confirms structural integrity and identifies steric hindrance affecting yields .

Basic: Which characterization techniques are essential for confirming the compound’s structure?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), sulfamoyl groups (δ ~3.1 ppm), and cyclohexane carboxamide (δ 1.2–2.5 ppm) .
    • IR : Confirm sulfonamide (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, N, S content within ±0.5% of theoretical values .

Advanced: How can structural data contradictions (e.g., NMR vs. X-ray) be resolved?

  • X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding. For example, intramolecular N–H···O bonds stabilize chair conformations in cyclohexane rings .
  • Dynamic NMR : Detects conformational flexibility (e.g., cyclohexane ring flipping) causing split signals .
  • DFT Calculations : Compare experimental and computed spectra to validate tautomeric forms or rotational barriers .

Basic: What preliminary biological screening methods are used to assess this compound’s activity?

  • In Vitro Assays :
    • Enzyme Inhibition : Test against targets like IDH1 (relevant to leukemia) using fluorescence-based assays .
    • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative strains, leveraging sulfonamide pharmacophores .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC₅₀ values .

Advanced: What strategies are employed to elucidate the compound’s mechanism of action?

  • Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to IDH1 or sulfonamide-associated enzymes .
  • SAR Analysis : Modify substituents (e.g., 2-chlorophenyl vs. 4-chlorophenyl) to correlate structure with activity .
  • Proteomics : SILAC labeling identifies downstream protein expression changes in treated cells .

Basic: Which software tools are recommended for crystallographic analysis of this compound?

  • SHELX Suite : SHELXL refines small-molecule structures against high-resolution data, while SHELXS solves phases via direct methods .
  • Olex2 or WinGX : Visualize and validate hydrogen-bonding networks and packing motifs .

Advanced: How can low synthetic yields due to byproducts be addressed?

  • Byproduct Identification : LC-MS or HPLC-MS detects impurities (e.g., unreacted intermediates or hydrolysis products) .
  • Optimized Stoichiometry : Use 1.2–1.5 equivalents of TBTU to ensure complete activation of carboxyl groups .
  • Alternative Solvents : Replace DCM with THF or DMF for better solubility of polar intermediates .

Basic: How is purity assessed post-synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%) .
  • Melting Point : Sharp melting ranges (e.g., 180–182°C) indicate homogeneity .

Advanced: What computational methods predict pharmacokinetic properties (ADME)?

  • In Silico Tools :
    • SwissADME : Predicts logP (lipophilicity), BBB permeability, and CYP450 interactions .
    • Molecular Dynamics : Simulates binding to serum albumin for half-life estimation .
  • Metabolite Identification : CYP450 docking studies (AutoDock Vina) highlight potential oxidation sites (e.g., cyclohexane ring) .

Basic: What are the compound’s key functional groups influencing reactivity?

  • Sulfamoyl Group : Participates in hydrogen bonding with biological targets (e.g., enzymes) .
  • Chlorophenyl Moiety : Enhances lipophilicity and π-π stacking in binding pockets .
  • Cyclohexanecarboxamide : Stabilizes conformation via chair-form rigidity .

Advanced: How are spectral data discrepancies (e.g., ¹³C NMR shifts) investigated?

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) causing signal splitting .
  • Isotopic Labeling : ¹⁵N or ²H labeling clarifies ambiguous assignments in sulfonamide regions .
  • Cross-Validation : Compare experimental shifts with databases (e.g., PubChem) for consistency .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and eye protection due to potential irritancy .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of DCM vapors .

Advanced: How is the compound’s stability under varying pH/temperature conditions assessed?

  • Forced Degradation Studies :
    • Acid/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24h, followed by HPLC analysis .
    • Thermal Stress : Heat at 80°C for 48h to identify decomposition products .

Basic: What are the compound’s solubility profiles in common solvents?

  • High Solubility : DMSO, DMF (>50 mg/mL) .
  • Low Solubility : Water, hexane (<0.1 mg/mL) .

Advanced: How can in vivo efficacy be evaluated preclinically?

  • Xenograft Models : Administer compound to mice bearing IDH1-mutant AML tumors; monitor tumor volume and survival .
  • Pharmacokinetics : Measure plasma concentration vs. time profiles to calculate AUC, t₁/₂, and clearance .

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